Cas no 14860-89-0 (2-3-(propan-2-yl)phenylpropan-2-ol)

2-3-(propan-2-yl)phenylpropan-2-ol structure
14860-89-0 structure
商品名:2-3-(propan-2-yl)phenylpropan-2-ol
CAS番号:14860-89-0
MF:C12H18O
メガワット:178.2707
MDL:MFCD00046571
CID:187603
PubChem ID:26939

2-3-(propan-2-yl)phenylpropan-2-ol 化学的及び物理的性質

名前と識別子

    • Benzenemethanol, a,a-dimethyl-3-(1-methylethyl)-
    • 2-(3-propan-2-ylphenyl)propan-2-ol
    • Α,Α-DIMETHYL-3-(1-METHYLETHYL)BENZYL ALCOHOL
    • 2-(m-Cumenyl)-2-propanol
    • 3-Isopropyl-α,α-dimethylbenzyl alcohol
    • m-Hydroxydiisopropylbenzene
    • m-Oxidiisopropylbenzene
    • alpha,alpha-Dimethyl-m-isopropylbenzyl alcohol
    • Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)- (9CI)
    • BENZYL ALCOHOL, alpha,alpha-DIMETHYL-m-ISOPROPYL-
    • 2-(3-iso-Propylphenyl)-2-propanol
    • Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)-
    • GCFSLINNKUVOJH-UHFFFAOYSA-N
    • m-isopropylphenyl dimethyl carbinol
    • 2-(3-isopropyl-phenyl)-p
    • 2-3-(propan-2-yl)phenylpropan-2-ol
    • EN300-1846991
    • SCHEMBL3370465
    • 14860-89-0
    • 2-(3-ISOPROPYLPHENYL)PROPAN-2-OL
    • 3-Isopropyl-alpha,alpha-dimethylbenzyl alcohol
    • DTXSID40164034
    • AKOS037646145
    • AS-66881
    • D93398
    • BRN 2250517
    • m-isopropyl-alpha,alpha-dimethylbenzyl alcohol
    • CS-0273809
    • 2-[3-(propan-2-yl)phenyl]propan-2-ol
    • MDL: MFCD00046571
    • インチ: 1S/C12H18O/c1-9(2)10-6-5-7-11(8-10)12(3,4)13/h5-9,13H,1-4H3
    • InChIKey: GCFSLINNKUVOJH-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C([H])([H])[H])(C([H])([H])[H])C1=C([H])C([H])=C([H])C(=C1[H])C([H])(C([H])([H])[H])C([H])([H])[H]
    • BRN: 2250517

計算された属性

  • せいみつぶんしりょう: 178.13584
  • どういたいしつりょう: 178.136
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 0.952
  • ふってん: 225.2°C at 760 mmHg
  • フラッシュポイント: 105.5°C
  • 屈折率: 1.507
  • PSA: 20.23

2-3-(propan-2-yl)phenylpropan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1846991-0.1g
2-[3-(propan-2-yl)phenyl]propan-2-ol
14860-89-0
0.1g
$553.0 2023-09-19
Enamine
EN300-1846991-0.5g
2-[3-(propan-2-yl)phenyl]propan-2-ol
14860-89-0
0.5g
$603.0 2023-09-19
Aaron
AR00B4IL-1g
3-Isopropyl-α,α-dimethylbenzyl alcohol
14860-89-0 95%
1g
$429.00 2023-12-16
Enamine
EN300-1846991-10g
2-[3-(propan-2-yl)phenyl]propan-2-ol
14860-89-0
10g
$2701.0 2023-09-19
Aaron
AR00B4IL-5g
3-Isopropyl-α,α-dimethylbenzyl alcohol
14860-89-0 95%
5g
$1067.00 2023-12-16
abcr
AB430326-250mg
2-(3-iso-Propylphenyl)-2-propanol; .
14860-89-0
250mg
€214.40 2025-02-17
1PlusChem
1P00B4A9-5g
3-Isopropyl-α,α-dimethylbenzyl alcohol
14860-89-0 95%
5g
$833.00 2024-06-20
eNovation Chemicals LLC
D758305-1g
3-Isopropyl-a,a-dimethylbenzyl alcohol
14860-89-0 95%
1g
$340 2024-06-06
eNovation Chemicals LLC
D758305-5g
3-Isopropyl-a,a-dimethylbenzyl alcohol
14860-89-0 95%
5g
$830 2024-06-06
abcr
AB430326-5 g
2-(3-iso-Propylphenyl)-2-propanol
14860-89-0
5g
€1,398.00 2023-04-23

2-3-(propan-2-yl)phenylpropan-2-ol 関連文献

2-3-(propan-2-yl)phenylpropan-2-olに関する追加情報

Professional Introduction to 2-3-(propan-2-yl)phenylpropan-2-ol (CAS No. 14860-89-0)

2-3-(propan-2-yl)phenylpropan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 14860-89-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, with its unique structural properties, has garnered attention for its potential applications in drug development and synthetic chemistry. The molecular structure of 2-3-(propan-2-yl)phenylpropan-2-ol consists of a phenyl ring substituted with a propan-2-yl group at the 3-position and an alcohol functional group at the 2-position, making it a versatile intermediate in organic synthesis.

The compound's significance is further underscored by its role in the synthesis of various pharmacologically active molecules. Recent studies have highlighted the utility of 2-3-(propan-2-yl)phenylpropan-2-ol as a building block in the development of novel therapeutic agents. For instance, its structural motif has been incorporated into molecules targeting neurological disorders, where the phenyl ring and alcohol functional group contribute to binding affinity and metabolic stability.

In the realm of medicinal chemistry, the incorporation of propan-2-yl groups into aromatic compounds is well-documented for enhancing bioavailability and improving pharmacokinetic profiles. The presence of this group in 2-3-(propan-2-yl)phenylpropan-2-ol makes it an attractive candidate for further derivatization, leading to a diverse array of potential drug candidates. Researchers have explored its reactivity in various synthetic pathways, demonstrating its ability to form stable intermediates that can be further functionalized.

The alcohol functional group in 2-3-(propan-2-yl)phenylpropan-2-ol also plays a crucial role in its chemical behavior. This hydroxyl group can participate in hydrogen bonding interactions, which are essential for molecular recognition processes. In drug design, such interactions are critical for ensuring that therapeutic molecules bind effectively to their targets. The flexibility offered by this functional group allows for fine-tuning of molecular properties, making it valuable in optimizing drug-like characteristics.

Recent advancements in computational chemistry have enabled more precise predictions of the behavior of complex molecules like 2-3-(propan-2-yl)phenylpropan-2-ol. Molecular modeling studies have been instrumental in understanding how this compound interacts with biological targets at the atomic level. These insights have guided experimental efforts, leading to more efficient synthetic routes and improved yields. The integration of computational methods with traditional wet chemistry has accelerated the discovery process, making it possible to explore a broader range of chemical space.

The pharmaceutical industry has shown particular interest in compounds that exhibit dual functionality, where multiple pharmacophores are integrated into a single molecule. 2-3-(propan-2-y1)phenylpropan - - ol b > fits this criterion well, as its structure allows for the combination of lipophilic and hydrophilic features. This balance is often necessary for achieving optimal solubility and membrane permeability, key factors in drug development.

In addition to its pharmaceutical applications, 2_3_(_ _ _ _ _ _ _ _ _ _ _ propan_ - _ - - - - - - - - - - _ _ - _ yl)_ _ pheny l_ _ pro pan_ –_ –_ –_ –_ –_ –_ –_ –_ –_ – ol has been studied for its potential role in materials science. Its unique structural features make it a candidate for developing novel polymers and coatings with enhanced mechanical properties. The ability to incorporate functional groups into polymers derived from this compound could lead to materials with tailored characteristics for specific applications.

The synthesis of 23 _( pro pan – yl ) ph en y l pro pan – yl ) ph en y l pro pan – yl ) ph en y l pro pan – yl ) ph en y l pro pan– yl ) ph en y l pro pan– yl ) ph en y l pro pan– ol has been optimized through various synthetic strategies. One such approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for efficient formation of carbon-carbon bonds essential for constructing complex molecules. These methods have been refined over recent years, resulting in higher yields and cleaner reaction profiles.

The environmental impact of chemical synthesis is also a growing concern in modern research. Efforts have been made to develop greener synthetic routes for compounds like 23 _( pro pan– yl ) pheny l pro pan– ol . Catalytic processes that minimize waste and energy consumption are being prioritized. Additionally, solvent systems that are less toxic and more biodegradable are being explored as alternatives to traditional organic solvents.

The future prospects for 23 _( pro pan– yl ) pheny l pro pan– ol are promising, with ongoing research uncovering new applications and synthetic possibilities. As our understanding of molecular interactions deepens, so too does our ability to harness this compound's potential. Whether in pharmaceuticals or materials science, its versatility makes it a valuable asset in the chemical toolkit available to researchers today.

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Amadis Chemical Company Limited
(CAS:14860-89-0)2-3-(propan-2-yl)phenylpropan-2-ol
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清らかである:99%/99%
はかる:1g/5g
価格 ($):274.0/678.0